molecular formula C22H40O2 B14292201 Docosa-5,9-dienoic acid CAS No. 118885-06-6

Docosa-5,9-dienoic acid

Cat. No.: B14292201
CAS No.: 118885-06-6
M. Wt: 336.6 g/mol
InChI Key: ZHHICULNRUBVAX-UHFFFAOYSA-N
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Description

Docosa-5,9-dienoic acid is a long-chain polyunsaturated fatty acid with two double bonds located at the 5th and 9th positions. It is part of the omega-6 fatty acid family and is known for its unique structure and potential biological activities. This compound is found in various natural sources, including certain marine organisms and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosa-5,9-dienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the desaturation of oleic acid, followed by elongation using specific enzymes or chemical catalysts. The reaction conditions often include the presence of oxygen, adenosine triphosphate (ATP), and cofactors such as reduced nicotinamide adenine dinucleotide phosphate (NADPH) and magnesium ions .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms. These microorganisms are engineered to produce the necessary enzymes for the elongation and desaturation steps. The process is optimized for high yield and purity, often involving fermentation and subsequent extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions

Docosa-5,9-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: Functional groups can be introduced at specific positions on the carbon chain.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, peroxides, and transition metal catalysts.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution reactions.

Major Products

Scientific Research Applications

Docosa-5,9-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of docosa-5,9-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate various cellular processes, including inflammation and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosa-5,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to be incorporated into cell membranes and act as a precursor for bioactive lipids sets it apart from other similar fatty acids .

Properties

CAS No.

118885-06-6

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

docosa-5,9-dienoic acid

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14,17-18H,2-12,15-16,19-21H2,1H3,(H,23,24)

InChI Key

ZHHICULNRUBVAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

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